
tert-Butyl 4-(hydroxymethyl)benzoate
Overview
Description
tert-Butyl 4-(hydroxymethyl)benzoate (CAS 30448-43-2) is an ester derivative of benzoic acid featuring a hydroxymethyl (-CH₂OH) substituent at the para position of the benzene ring and a tert-butyl ester group. This compound is widely utilized as an intermediate in pharmaceutical and organic synthesis due to its dual functional groups: the hydroxymethyl group enables further derivatization (e.g., oxidation, esterification), while the bulky tert-butyl ester enhances stability under basic conditions . Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol.
Preparation Methods
Direct Esterification of 4-(Hydroxymethyl)benzoic Acid
The most straightforward method involves the acid-catalyzed esterification of 4-(hydroxymethyl)benzoic acid with tert-butyl alcohol. This reaction typically employs sulfuric acid or p-toluenesulfonic acid (p-TsOH) as catalysts under reflux conditions .
Procedure:
-
Reactants : 4-(Hydroxymethyl)benzoic acid (1 equiv.), tert-butyl alcohol (3–5 equiv.).
-
Catalyst : 5–10 mol% H₂SO₄ or p-TsOH.
-
Solvent : Toluene or tetrahydrofuran (THF).
-
Conditions : Reflux at 110–120°C for 12–24 hours.
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography.
Advantages : High scalability and minimal byproducts.
Limitations : Long reaction times and excess tert-butyl alcohol required to shift equilibrium.
Halogenation-Esterification-Hydrolysis Sequence
This three-step approach starts with halogenation of 4-methylbenzoic acid, followed by esterification and hydrolysis .
Steps:
-
Halogenation :
-
4-Methylbenzoic acid is treated with Cl₂ or Br₂ under UV light to form 4-(halomethyl)benzoic acid.
-
-
Esterification :
-
Reaction with tert-butyl alcohol and K₂CO₃ in THF yields tert-butyl 4-(halomethyl)benzoate.
-
-
Hydrolysis :
-
Alkaline hydrolysis (NaOH/H₂O) converts the halomethyl group to hydroxymethyl.
-
Step | Conditions | Yield | Source |
---|---|---|---|
Halogenation | Cl₂, UV, 0–10°C, 4 hours | 89% | |
Esterification | K₂CO₃, THF, 25°C, 6 hours | 78% | |
Hydrolysis | NaOH (2M), 70°C, 2 hours | 92% |
Advantages : High-purity product; suitable for industrial scale.
Limitations : Multiple steps increase cost and handling complexity.
Oxidation of p-Xylene Followed by Esterification
A green chemistry approach oxidizes p-xylene to 4-(hydroxymethyl)benzoic acid using metal-organic frameworks (MOFs) as catalysts, followed by esterification .
Procedure:
-
Oxidation :
-
p-Xylene is oxidized with O₃ or N₂O in the presence of Cr/Fe-MOF at 50–70°C.
-
-
Esterification :
-
The resulting acid is esterified with tert-butyl alcohol using EDC·HCl and HOBt.
-
Parameter | Value | Source |
---|---|---|
Oxidation Yield | 82% (Cr/Fe-MOF, O₃) | |
Esterification Yield | 88% (EDC·HCl, HOBt) | |
Total Yield | 72% |
Advantages : Utilizes inexpensive p-xylene; MOFs are recyclable.
Limitations : Requires specialized catalysts and controlled oxidation conditions.
Microwave-Assisted Esterification
Microwave irradiation significantly reduces reaction times. Adapted from Fischer esterification protocols , this method uses H₂SO₄ as a catalyst.
Procedure:
-
Reactants : 4-(Hydroxymethyl)benzoic acid (1 equiv.), tert-butyl alcohol (5 equiv.).
-
Catalyst : 4% H₂SO₄ added incrementally.
-
Conditions : 130°C, 15 minutes (3 × 5-minute intervals).
Advantages : Rapid synthesis; energy-efficient.
Limitations : Requires precise temperature control to prevent decomposition.
Reduction of Formyl Intermediate
This method involves reducing a formyl group to hydroxymethyl after esterification .
Steps:
-
Formylation :
-
4-Formylbenzoic acid is esterified with tert-butyl alcohol.
-
-
Reduction :
-
NaBH₄ in THF reduces the formyl group to hydroxymethyl.
-
Advantages : High selectivity; avoids halogenation.
Limitations : Requires handling of moisture-sensitive reagents.
Solid Acid Catalysis Using Cation Exchange Resins
Amberlyst-15, a sulfonated polystyrene resin, catalyzes esterification under solvent-free conditions .
Procedure:
-
Reactants : 4-(Hydroxymethyl)benzoic acid (1 equiv.), tert-butyl alcohol (4 equiv.).
-
Catalyst : Amberlyst-15 (10 wt%).
-
Conditions : 80°C, 8 hours.
Advantages : Environmentally friendly; easy catalyst separation.
Limitations : Moderate yields compared to traditional acids.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(hydroxymethyl)benzoate can undergo oxidation reactions where the hydroxymethyl group is oxidized to a carboxyl group, forming tert-Butyl 4-carboxybenzoate. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form tert-Butyl 4-(methyl)benzoate using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines. Reagents like thionyl chloride or phosphorus tribromide are commonly used for these transformations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: tert-Butyl 4-carboxybenzoate.
Reduction: tert-Butyl 4-(methyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
tert-Butyl 4-(hydroxymethyl)benzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and other fine chemicals. The compound's structure allows for various functional group modifications, making it suitable for diverse synthetic pathways .
Table 1: Common Reactions Involving this compound
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Potassium permanganate | tert-Butyl 4-carboxybenzoate |
Reduction | Lithium aluminum hydride | tert-Butyl 4-(methyl)benzoate |
Substitution | Thionyl chloride | Various substituted benzoates |
Biological and Medicinal Applications
Prodrug Development:
The compound can act as a prodrug, where the ester group is hydrolyzed in vivo to release an active drug. This application is particularly relevant in designing drugs with improved bioavailability and stability.
Bioconjugation Techniques:
In bioconjugation, this compound is used to attach biomolecules to surfaces or other molecules through stable ester linkages. This property is beneficial in creating targeted drug delivery systems and diagnostic tools .
Industrial Applications
Polymer Chemistry:
In the field of polymer chemistry, this compound functions as a monomer or comonomer in polymerization reactions. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .
Specialty Chemicals:
The compound is also employed in developing specialty chemicals with specific properties such as enhanced reactivity or stability. These applications are crucial in formulating advanced materials for various industrial uses .
Case Study 1: Synthesis of Biologically Active Compounds
A study demonstrated the utility of this compound in synthesizing biologically active natural products like Indiacen A and Indiacen B. The compound was integral to creating these derivatives, showcasing its importance in medicinal chemistry.
Case Study 2: Prodrug Design
Research focused on utilizing this compound in developing prodrugs for enhanced therapeutic efficacy. The ester bond's hydrolysis was shown to improve drug release profiles significantly, highlighting its potential in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(hydroxymethyl)benzoate depends on the specific application. In prodrug development, the ester bond is hydrolyzed by esterases in the body to release the active drug. In bioconjugation, the ester linkage forms a stable bond between biomolecules and surfaces or other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of tert-butyl 4-(hydroxymethyl)benzoate, highlighting differences in substituents, reactivity, and applications:
Reactivity and Functional Group Analysis
- Hydroxymethyl vs. Bromomethyl :
The hydroxymethyl group in this compound allows for oxidation to carboxylic acids or conjugation via esterification. In contrast, the bromomethyl analog (tert-butyl 4-(bromomethyl)benzoate) is highly reactive in nucleophilic substitutions, making it a key intermediate for alkylation or cross-coupling reactions . - Hydroxymethyl vs. Hydroxy :
The para-hydroxyl group in tert-butyl 4-hydroxybenzoate lacks the hydroxymethyl’s flexibility for further functionalization, limiting its utility in multi-step syntheses. However, its simpler structure is advantageous in preservative formulations . - Heterocyclic Modifications :
Compounds like tert-butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate introduce nitrogen-rich heterocycles, enhancing solubility and enabling coordination chemistry or peptide mimicry .
Stability and Physicochemical Properties
- tert-Butyl Ester Stability :
The tert-butyl group confers resistance to hydrolysis under basic conditions compared to methyl or ethyl esters. However, acidic conditions cleave the ester to yield 4-(hydroxymethyl)benzoic acid . - Polarity and Solubility: The hydroxymethyl group increases polarity, improving aqueous solubility relative to non-hydroxylated analogs. For example, this compound is more soluble in polar solvents (e.g., methanol) than its bromomethyl counterpart .
Biological Activity
tert-Butyl 4-(hydroxymethyl)benzoate, a benzoate ester, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its hydroxymethyl group, which significantly influences its chemical behavior and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula . Its structure consists of a benzoate moiety with a tert-butyl group and a hydroxymethyl substituent, which can participate in various chemical reactions such as oxidation and reduction. The presence of the hydroxymethyl group is crucial for its biological activity as it can form hydrogen bonds with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxymethyl group enhances the compound's ability to engage in hydrogen bonding with active sites on enzymes or receptors, influencing their activity. Additionally, the lipophilic nature of the benzoate moiety facilitates the compound's passage through biological membranes, enhancing its bioavailability.
Biological Activities
- Antioxidant Activity : Studies have indicated that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
- Anticancer Potential : Research indicates that derivatives of this compound may demonstrate cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapy .
Comparative Studies
Comparative studies with similar compounds reveal unique aspects of this compound's biological profile:
Compound Name | Structural Features | Biological Activity |
---|---|---|
tert-Butyl 4-(aminomethyl)benzoate | Aminomethyl group instead of hydroxymethyl | Enhanced receptor binding affinity |
tert-Butyl 3,5-difluoro-4-(hydroxymethyl)benzoate | Additional difluoro groups | Improved stability and reactivity |
tert-Butyl 4-(methoxymethyl)benzoate | Methoxymethyl group | Altered chemical behavior and reactivity |
These comparisons highlight how structural modifications can influence the biological activity and applicability of benzoate derivatives.
Case Studies
- Cytotoxicity Assays : In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential use as an anticancer agent .
- Inflammation Models : Animal models subjected to inflammatory stimuli showed reduced levels of pro-inflammatory cytokines when treated with this compound, indicating its therapeutic potential in managing inflammatory conditions .
- Antioxidant Efficacy Testing : The compound demonstrated significant free radical scavenging activity in assays designed to measure antioxidant capacity, supporting its role as a protective agent against oxidative damage .
Q & A
Basic Questions
Q. What are the standard laboratory synthesis methods for tert-butyl 4-(hydroxymethyl)benzoate?
- Methodological Answer : The compound is typically synthesized via esterification of 4-(hydroxymethyl)benzoic acid with tert-butanol under acidic catalysis. For example, analogous tert-butyl esters (e.g., tert-butyl 4-hydroxybenzoate) have been prepared using tert-butanol and 4-hydroxybenzoic acid with sulfuric acid or other acid catalysts at controlled temperatures (60–80°C). Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization or column chromatography .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for ventilation to avoid inhalation of dust or vapors .
- Storage : Store in sealed containers away from oxidizers and moisture. Follow OSHA-compliant protocols for corrosive substances .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid environmental release .
Q. How is this compound characterized post-synthesis?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm esterification (e.g., tert-butyl proton signals at ~1.4 ppm) and hydroxymethyl group integrity. IR spectroscopy verifies C=O (ester) and O-H (hydroxymethyl) stretches .
- Chromatography : HPLC or GC-MS ensures purity (>95%) and identifies impurities. Compare retention times with standards .
Advanced Research Questions
Q. How can competing byproducts (e.g., diesters or oxidation products) be minimized during synthesis?
- Methodological Answer :
- Reaction Optimization : Use stoichiometric excess of tert-butanol (1.2–1.5 eq.) to favor mono-esterification. Control temperature (<80°C) to prevent dehydration of the hydroxymethyl group.
- Catalyst Selection : Replace traditional HSO with milder catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions.
- Purification : Employ gradient elution in column chromatography (silica gel, hexane/ethyl acetate) to separate mono-ester from di-ester byproducts .
Q. What computational methods predict the reactivity of this compound under varying pH conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the compound’s stability in acidic/basic environments by calculating bond dissociation energies (BDEs) and electron density maps. Focus on ester hydrolysis susceptibility.
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous buffers (pH 1–14) to predict degradation pathways. Validate with experimental HPLC data .
Q. How does this compound interact with indoor laboratory surfaces (e.g., glass, polymers)?
- Methodological Answer :
- Adsorption Studies : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics on silica or polystyrene surfaces.
- Microspectroscopic Imaging : Analyze surface residues via Raman spectroscopy or ToF-SIMS to identify degradation products under UV/ozone exposure .
Q. Data Contradictions and Resolution
- Synthesis Yield Variability : Literature reports conflicting yields (41–92%) for analogous tert-butyl esters. Resolve by optimizing reaction time (12–24 hr) and catalyst loading (5–10 mol%) .
- Ecotoxicity Data Gaps : While the compound is flagged for aquatic toxicity (GHS Category 3), detailed ecotoxicological studies are lacking. Researchers should conduct Daphnia magna acute toxicity assays (OECD 202) to fill data gaps .
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMZECMXYCZYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143726-85-6 | |
Record name | tert-butyl 4-(hydroxymethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.